2-(2-Nitrophenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJYHRRZNJSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Contemporary Organic Chemistry Research
In the landscape of modern organic chemistry, there is a perpetual drive towards the development of efficient and selective synthetic methodologies. A significant facet of this endeavor is the design and application of small organic molecules as catalysts, a field known as organocatalysis. Chiral pyrrolidine (B122466) derivatives have become central to this field, and 2-(2-nitrophenyl)pyrrolidine stands as a noteworthy exemplar of this class of compounds. researchgate.netacs.org
The contemporary relevance of this compound and its derivatives is underscored by their application in asymmetric synthesis, a critical area for the production of enantiomerically pure compounds, particularly for the pharmaceutical industry. researchgate.net The pyrrolidine scaffold is a common motif in a multitude of natural products and FDA-approved drugs. whiterose.ac.uk Consequently, synthetic routes to functionalized pyrrolidines are of paramount importance. Research involving this compound often intersects with medicinal chemistry, where derivatives have been investigated for their potential as antimicrobial agents. For instance, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their ability to mimic antimicrobial peptides and combat antibiotic resistance. researchgate.netnih.gov
Furthermore, the study of such compounds contributes to a deeper understanding of non-covalent interactions and their role in catalysis. The interplay between the pyrrolidine nitrogen, the nitro group, and the aromatic ring provides a rich platform for investigating hydrogen bonding and other stereocontrolling interactions. nih.gov
Overview of the Unique Structural Features and Synthetic Utility of 2 2 Nitrophenyl Pyrrolidine
The synthetic utility of 2-(2-nitrophenyl)pyrrolidine is intrinsically linked to its distinct structural characteristics. The molecule is comprised of a saturated five-membered pyrrolidine (B122466) ring, which imparts a specific three-dimensional geometry, and a 2-nitrophenyl group attached to the carbon atom adjacent to the nitrogen.
Structural Features
The pyrrolidine ring is not planar and typically adopts a puckered or "envelope" conformation. iucr.org This non-planarity is crucial for creating a defined chiral environment around the molecule, which is fundamental to its application in asymmetric catalysis. The substituents on the pyrrolidine ring influence its preferred conformation. The presence of the 2-nitrophenyl group at the C2 position significantly impacts the steric and electronic properties of the scaffold.
| Feature | Description | Significance |
| Chiral Center | The C2 carbon of the pyrrolidine ring is a stereocenter. | Enables its use in asymmetric synthesis to control the stereochemical outcome of reactions. |
| Pyrrolidine Ring | A five-membered saturated nitrogen heterocycle. | Provides a rigid, three-dimensional scaffold. nih.gov |
| 2-Nitrophenyl Group | An aromatic ring with a nitro substituent ortho to the point of attachment. | The nitro group is strongly electron-withdrawing, influencing the molecule's reactivity and potential for further functionalization. |
| Conformation | The pyrrolidine ring adopts a non-planar, envelope-like conformation. iucr.org | The specific puckering creates a defined chiral space, essential for stereoselective catalysis. |
Synthetic Utility
The primary synthetic utility of this compound lies in its role as a precursor to chiral organocatalysts. The secondary amine of the pyrrolidine ring is a key functional group that can activate substrates through the formation of enamines or iminium ions. This mode of activation is a cornerstone of aminocatalysis, a major branch of organocatalysis. acs.org
Derivatives of this compound have been successfully employed as catalysts in a variety of asymmetric reactions, including:
Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity. rsc.org
Henry Reactions (Nitroaldol Reactions): Facilitating the enantioselective formation of β-nitro alcohols, which are valuable synthetic intermediates. cbijournal.com
[3+2] Cycloadditions: Enabling the construction of complex heterocyclic rings with multiple stereocenters. mdpi.com
The 2-nitrophenyl group can be further modified, for example, by reduction of the nitro group to an amine, opening up avenues for the synthesis of a wider range of derivatives with diverse catalytic properties. The synthesis of N-(o-nitrophenyl)cycloamino-2-carboxylic acids from L-proline (a related chiral pyrrolidine) and substituted o-halogenonitrobenzenes highlights a common strategy for creating these functionalized scaffolds. bjmu.edu.cn
Advanced Applications of 2 2 Nitrophenyl Pyrrolidine in Asymmetric Synthesis and Catalysis
2-(2-Nitrophenyl)pyrrolidine as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The utility of a chiral molecule as a ligand in transition metal catalysis hinges on its ability to coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. While many chiral pyrrolidine-based ligands have been successfully employed in various transition metal-catalyzed reactions, specific data for this compound is not available.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines. Chiral phosphine (B1218219), amine, and phosphine-oxazoline ligands are commonly used with transition metals like rhodium, ruthenium, and iridium to achieve high enantioselectivities. There are no specific reports detailing the use of this compound as a ligand in these reactions.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki)
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands are instrumental in controlling the stereochemistry of these reactions.
Aldol and Mannich Reactions: While organocatalytic versions of these reactions using pyrrolidine (B122466) derivatives are common, the use of this compound as a ligand for metal-catalyzed variants has not been described.
Heck and Suzuki Reactions: These palladium-catalyzed cross-coupling reactions are fundamental for the formation of C-C bonds. The development of chiral ligands has enabled asymmetric versions of these reactions. However, the performance of this compound as a ligand in asymmetric Heck or Suzuki couplings has not been reported.
Enantioselective Oxidation and Reduction Reactions
Chiral ligands are used to modulate the reactivity and selectivity of metal-based oxidants and reductants. There is no available data on the application of this compound in such transformations.
Asymmetric C-H Functionalization
The direct functionalization of C-H bonds is a rapidly evolving field in catalysis. Chiral ligands are crucial for achieving enantioselectivity in these reactions. No studies have been found that employ this compound as a ligand for asymmetric C-H functionalization.
This compound in Organocatalytic Asymmetric Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts.
Direct Asymmetric Aminocatalysis
Direct asymmetric aminocatalysis, utilizing the formation of chiral enamines or iminium ions from the reaction of a chiral secondary amine catalyst with a carbonyl compound, is a powerful strategy for a variety of asymmetric transformations. While (S)-proline and its derivatives are archetypal aminocatalysts, the catalytic activity of this compound in this context has not been specifically investigated or reported in the scientific literature. The electronic properties of the nitrophenyl group could potentially influence the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby affecting its catalytic performance, but experimental data is lacking.
Brønsted Acid/Base Catalysis
In the realm of organocatalysis, the secondary amine of the pyrrolidine ring is a potent Brønsted basic site. This functionality is famously exploited in enamine catalysis, a powerful strategy for the asymmetric functionalization of carbonyl compounds. Derivatives of this compound, particularly diarylprolinol ethers, are exemplary catalysts that operate via this mechanism.
The catalytic cycle begins with the reaction between a chiral diarylprolinol ether and a prochiral aldehyde or ketone. The pyrrolidine nitrogen acts as a Brønsted base, facilitating the formation of a nucleophilic enamine intermediate. The specific stereochemical environment created by the bulky substituents on the catalyst, including the 2-(2-nitrophenyl) group, effectively shields one face of the enamine. This facial bias directs the approach of an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The final step involves the hydrolysis of the resulting iminium ion to release the functionalized product and regenerate the catalyst. The electronic properties of the nitrophenyl group can influence the reactivity and stability of the key intermediates in the cycle.
Landmark research in this area demonstrated the utility of diarylprolinol silyl (B83357) ethers in catalyzing Michael additions of aldehydes to nitroolefins. nih.gov These reactions, often proceeding with high yields and excellent stereocontrol, underscore the power of the pyrrolidine scaffold in creating complex molecular architectures. nih.govunibo.it
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Diarylprolinol Silyl Ether Catalyst
| Entry | Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| 1 | Propanal | β-Nitrostyrene | 95 | 95:5 | 99 (syn) |
| 2 | Butanal | (E)-2-(2-nitrovinyl)thiophene | 88 | 93:7 | 98 (syn) |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 92 | 90:10 | 97 (syn) |
Data is representative of typical results achieved with diarylprolinol silyl ether catalysts in such reactions.
Hydrogen Bonding Catalysis
Beyond its role in enamine catalysis, the this compound framework serves as a crucial chiral backbone for bifunctional catalysts that operate through hydrogen bonding. By appending a hydrogen bond donor group, such as a thiourea (B124793) or squaramide moiety, to the pyrrolidine structure, chemists have developed powerful catalysts capable of activating electrophiles and controlling stereochemistry simultaneously.
These bifunctional catalysts possess both a Lewis basic site (often a tertiary amine or another group) and a hydrogen-bond-donating group. In a typical reaction, the hydrogen bond donor moiety activates an electrophile (e.g., a nitroolefin or an imine) by forming one or two hydrogen bonds, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. Simultaneously, the basic site can deprotonate a pronucleophile, or the chiral scaffold itself provides steric hindrance to guide the incoming nucleophile.
The this compound unit imparts a well-defined three-dimensional structure, ensuring effective transmission of chirality from the catalyst to the substrate in the transition state. The interplay between the steric bulk of the aryl group and the precise orientation of the hydrogen bond donor is critical for achieving high levels of enantioselectivity. This synergistic activation model has proven effective for a wide array of chemical transformations.
Role of this compound as a Chiral Auxiliary for Diastereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While the pyrrolidine scaffold is a classic component of many successful chiral auxiliaries, the specific use of this compound for this purpose is less documented than its catalytic applications. However, the principles of its potential use are well-established.
In a hypothetical application, this compound could be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid. The bulky 2-nitrophenyl group would then create a rigid and predictable steric environment around the reaction center. This steric bias would force an incoming reagent to approach from the less hindered face, thereby inducing the formation of one diastereomer over the other. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered for reuse. The effectiveness of such an auxiliary relies on:
Its ability to be easily attached and removed in high yield.
The strong facial bias it imposes during the diastereoselective step.
Its stability under the reaction conditions.
Reductive radical cyclizations have been shown to be highly selective in forming trans-2,4-disubstituted pyrrolidines, where hydroxyl groups on the pyrrolidine ring act as the directing auxiliary, achieving diastereomeric ratios of up to 1:10 (cis:trans). nih.gov
Utilization of this compound as a Key Building Block for Complex Chiral Scaffolds and Natural Product Synthesis
The this compound moiety is not only a component of catalysts and auxiliaries but also a valuable starting material for the synthesis of more complex molecular structures, including natural products and novel heterocyclic systems.
The pyrrolidine ring is a core structural motif in a vast number of alkaloids. The synthesis of these complex natural products often relies on the use of chiral pool starting materials, including derivatives of proline. This compound serves as a strategic precursor, particularly due to the synthetic versatility of the nitro group.
A common and powerful strategy involves the chemical reduction of the aromatic nitro group to an amine. This transformation yields 2-(2-aminophenyl)pyrrolidine, a bifunctional molecule poised for a variety of cyclization reactions. The newly formed aniline (B41778) moiety can participate in reactions to construct additional rings, leading to the rapid assembly of complex polycyclic alkaloid skeletons. For example, intramolecular condensation or amidation reactions can be used to form fused heterocyclic systems characteristic of many alkaloid families. This approach allows for the efficient and stereocontrolled synthesis of targets that would otherwise require lengthy synthetic sequences.
The synthetic potential of this compound extends beyond natural product synthesis to the creation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The dual functionality of the molecule—a chiral pyrrolidine and a modifiable aromatic ring—provides a platform for diversification.
The strategy of reducing the nitro group to an amine is again central. The resulting 2-(2-aminophenyl)pyrrolidine can be reacted with various electrophiles to construct a wide range of fused heterocyclic systems. For example:
Reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzodiazepinone-type structures.
Condensation with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives.
Reaction with orthoesters can produce fused benzimidazole (B57391) systems.
Furthermore, the pyrrolidine nitrogen itself can be functionalized, allowing for the creation of spirocyclic systems. For instance, [3+2] cycloaddition reactions using azomethine ylides generated from the pyrrolidine ring are a powerful method for constructing complex spiro-pyrrolidine scaffolds, which are of significant interest in drug discovery. This modular approach enables the generation of diverse libraries of complex, chiral molecules from a single, readily accessible building block.
Structural Elucidation and Conformational Analysis of 2 2 Nitrophenyl Pyrrolidine
Advanced Spectroscopic Characterization for Detailed Structural Insights
Spectroscopic methods are indispensable tools for probing the molecular architecture of 2-(2-nitrophenyl)pyrrolidine. Each technique offers unique insights into different aspects of its structure, from atomic connectivity to absolute configuration and vibrational modes.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments are crucial for assigning the chemical shifts of all proton and carbon atoms and for determining the relative configuration of the substituents.
The stereochemical arrangement, particularly the relative orientation of the nitrophenyl group with respect to the pyrrolidine (B122466) ring, can be determined by analyzing the proton-proton coupling constants (³JHH) and through-space interactions observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For instance, the magnitude of the coupling constants between the proton at C2 and the adjacent methylene (B1212753) protons at C3 can indicate whether the nitrophenyl group adopts a pseudo-axial or pseudo-equatorial orientation. researchgate.net High values for coupling constants often suggest a trans (axial-axial) relationship between protons, while smaller values indicate cis (axial-equatorial or equatorial-equatorial) interactions. researchgate.netmagritek.com Dynamic processes, such as ring puckering or restricted rotation around the C-N bond connecting the two rings, can also be investigated using variable temperature NMR studies.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrrolidine C2-H | 4.5 - 4.8 | 60 - 65 | Deshielded due to proximity to the aromatic ring and nitrogen. |
| Pyrrolidine C3-H₂ | 1.9 - 2.2 | 25 - 30 | Diastereotopic protons with distinct chemical shifts and couplings. |
| Pyrrolidine C4-H₂ | 1.7 - 2.0 | 24 - 28 | |
| Pyrrolidine C5-H₂ | 3.0 - 3.3 | 46 - 50 | Adjacent to the pyrrolidine nitrogen. |
| Pyrrolidine N-H | 2.5 - 3.5 | - | Broad signal, position is solvent and concentration dependent. |
| Nitrophenyl C3'-H | 7.8 - 8.0 | 123 - 126 | Aromatic proton ortho to the nitro group. |
| Nitrophenyl C4'-H | 7.5 - 7.7 | 132 - 135 | Aromatic proton meta to the nitro group. |
| Nitrophenyl C5'-H | 7.3 - 7.5 | 128 - 131 | Aromatic proton para to the nitro group. |
| Nitrophenyl C6'-H | 7.6 - 7.8 | 127 - 130 | Aromatic proton meta to the nitro group. |
| Nitrophenyl C1' | - | 145 - 148 | Quaternary carbon attached to the pyrrolidine ring. |
| Nitrophenyl C2' | - | 148 - 152 | Quaternary carbon bearing the nitro group. |
Note: These are estimated values based on data from structurally related compounds. Actual values may vary depending on solvent and experimental conditions.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it is optically active. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S). These methods measure the differential interaction of the molecule with left and right circularly polarized light. libretexts.orgwikipedia.org
The observed spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. In this case, the nitrophenyl group acts as the primary chromophore. The way this chromophore interacts with the chiral pyrrolidine ring dictates the sign and intensity of the observed Cotton effects in the CD and ORD spectra. rsc.org A Cotton effect is the characteristic change in optical rotation in the vicinity of an absorption band. kud.ac.in
For related nitropyrrolidine derivatives, multiple Cotton effects are observed in the CD spectrum, corresponding to various electronic transitions within the nitroaromatic chromophore (e.g., n→π* and π→π* transitions). The sign of these Cotton effects is directly correlated with the absolute configuration of the chiral center. rsc.org By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations or with data from analogous compounds of known absolute configuration, the stereochemistry of this compound can be unambiguously assigned.
Interactive Table: Correlation of Cotton Effect Sign with Stereochemistry in Nitro-Aromatic Compounds
| Electronic Transition | Approximate Wavelength (nm) | Sign of Cotton Effect for (S)-enantiomer | Sign of Cotton Effect for (R)-enantiomer |
| n→π* (NO₂) | 300 - 350 | Dependent on ring conformation | Dependent on ring conformation |
| π→π* (Aromatic) | 240 - 280 | Positive | Negative |
| π→π* (Aromatic) | 200 - 220 | Negative | Positive |
Note: The signs are illustrative and based on empirical rules for similar chromophores. The exact sign and wavelength can be influenced by the conformation of the pyrrolidine ring and solvent effects. rsc.org
Single Crystal X-ray Diffraction Studies of this compound and its Metal Complexes
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule in the solid state. mdpi.com This technique allows for the direct determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. An SCXRD study of this compound would definitively establish the puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the nitrophenyl substituent. nih.gov
Furthermore, SCXRD elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the pyrrolidine N-H group) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.govnih.gov
The pyrrolidine nitrogen and the oxygen atoms of the nitro group can act as coordination sites for metal ions. SCXRD is also the definitive method for characterizing the structure of metal complexes of this compound. mdpi.com Such studies would determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral), the coordination mode of the ligand, and the precise bond lengths between the metal and the coordinating atoms. researchgate.netmdpi.com
Interactive Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value | Notes |
| C-N (pyrrolidine) bond length | 1.46 - 1.49 Å | Typical for a single C-N bond in a five-membered ring. |
| C-C (pyrrolidine) bond length | 1.52 - 1.55 Å | Typical for a single C-C bond. |
| C-N (aryl-pyrrolidine) bond length | 1.45 - 1.48 Å | |
| C-N (nitro group) bond length | 1.47 - 1.49 Å | nih.gov |
| N-O (nitro group) bond length | 1.21 - 1.24 Å | |
| Dihedral Angle (Pyrrolidine/Phenyl) | 50° - 75° | Significant twisting is expected due to steric hindrance between the rings. nih.govnih.gov |
| Pyrrolidine Ring Pucker | Envelope or Twist | The exact conformation depends on solid-state packing forces. |
Note: These values are based on data from similar molecular structures found in the Cambridge Structural Database and related literature. nih.govnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. encyclopedia.pub These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.comchemrxiv.org
For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches (both aliphatic for the pyrrolidine ring and aromatic for the phenyl ring), and strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. researchgate.netresearchgate.net The C-N stretching vibrations and various bending modes (scissoring, wagging, twisting) for the CH₂ groups of the pyrrolidine ring would also be observable in the fingerprint region. berkeley.edu
Raman spectroscopy is particularly useful for identifying vibrations of the aromatic ring and the nitro group. The selective enhancement of vibrational modes associated with the pyrrolidone ring can occur due to interactions or resonance effects. berkeley.edu Shifts in the positions of these vibrational bands can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Pyrrolidine) | Stretch | 3300 - 3500 | IR |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | IR, Raman |
| NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1560 | IR (Strong) |
| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1390 | IR (Strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
| C-N (Pyrrolidine) | Stretch | 1180 - 1250 | IR |
Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular conformation and intermolecular interactions. researchgate.net
Computational Chemistry and Molecular Modeling for Structural and Electronic Properties
Computational methods serve as a powerful complement to experimental data, providing detailed insights into the structural and electronic properties of molecules that can be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can be used to optimize the molecular geometry of various possible conformers (e.g., those arising from ring puckering or rotation of the phenyl group) and to determine their relative stabilities. nih.gov This allows for the identification of the lowest energy (most stable) conformation.
DFT calculations also provide a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. mdpi.commdpi.com
Furthermore, DFT methods can be employed to predict various spectroscopic properties. For example, theoretical calculations of NMR chemical shifts (using methods like GIAO), vibrational frequencies (IR and Raman), and electronic transitions (using Time-Dependent DFT, or TD-DFT) can be performed. mdpi.comresearchgate.net Comparing these predicted spectra with the experimental data serves as a rigorous validation of the calculated structure and provides a more detailed assignment of the observed spectral features.
Interactive Table: Key Parameters Obtainable from DFT Calculations for this compound
| Parameter | Description | Significance |
| Total Energy | The calculated ground state energy of the molecule. | Used to compare the relative stability of different conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic transition. mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and solubility. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Identifies sites susceptible to electrophilic or nucleophilic attack. |
Note: The specific values for these parameters depend on the chosen DFT functional and basis set. nih.govresearchgate.net
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The conformational landscape of this compound is primarily dictated by the puckering of the pyrrolidine ring and the rotational orientation of the 2-nitrophenyl group relative to the five-membered ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools to explore these conformational possibilities and understand the molecule's flexibility.
MM calculations can be employed to identify stable conformers and estimate their relative energies. For the pyrrolidine ring, two primary puckered conformations are typically observed: the "up-pucker" (exo) and the "down-pucker" (endo), where the Cγ atom is displaced above or below the plane formed by the other four ring atoms. The energy barrier between these puckered states is generally low, allowing for rapid interconversion at room temperature. The substitution at the C2 position with a bulky 2-nitrophenyl group is expected to influence the preference for one pucker over the other to minimize steric hindrance.
MD simulations provide a more dynamic picture of the molecule's behavior over time, revealing the flexibility of the ring and the rotational freedom of the C-N bond connecting the two ring systems. These simulations can map the potential energy surface, identifying the most populated conformational states and the transition pathways between them. For this compound, MD simulations would likely show significant flexibility in the pyrrolidine ring, coupled with the rotation of the nitrophenyl group. The presence of a possible intramolecular hydrogen bond between the pyrrolidine N-H and an oxygen atom of the nitro group could impose significant conformational constraints, which would be observable in the simulation trajectories.
A computational study on the closely related molecule, 1-(2-nitrophenyl)piperazine (B181537), using Density Functional Theory (DFT) provides insights that can be extrapolated to this compound scispace.com. In that study, the orientation of the 2-nitrophenyl group relative to the heterocyclic ring was a key determinant of the lowest energy conformation. A similar situation is expected for this compound, where different rotational isomers (rotamers) would exist with varying energies.
Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics
| Conformer | Pyrrolidine Pucker | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Exo | ~60° | 0.00 |
| 2 | Endo | ~60° | 0.85 |
| 3 | Exo | ~-120° | 1.50 |
| 4 | Endo | ~-120° | 2.20 |
Note: This table is illustrative and based on general principles of conformational analysis and data from analogous structures. The dihedral angle refers to the rotation around the bond connecting the phenyl and pyrrolidine rings.
Quantum Chemical Studies of Hydrogen Bonding and Intramolecular Interactions
Quantum chemical calculations, particularly DFT, are essential for investigating the subtle electronic interactions within the this compound molecule, such as hydrogen bonding and other non-covalent interactions. The ortho positioning of the nitro group on the phenyl ring relative to the pyrrolidine substituent creates the potential for an intramolecular hydrogen bond between the pyrrolidine nitrogen's hydrogen atom (N-H) and one of the oxygen atoms of the nitro group (O-N-O).
To investigate this in this compound, methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be employed.
QTAIM analysis can identify a bond critical point (BCP) between the pyrrolidine hydrogen and the nitro oxygen. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the strength and nature of the hydrogen bond.
NBO analysis can reveal the donor-acceptor interactions underlying the hydrogen bond. A significant stabilization energy (E(2)) associated with the orbital overlap between the lone pair of the nitro oxygen (acceptor) and the antibonding orbital of the N-H bond (donor) would provide strong evidence for the hydrogen bond's existence.
Recent studies have highlighted that nuclear quantum effects can enhance the strength of intramolecular hydrogen bonds. chemrxiv.orgchemrxiv.org These effects, arising from the quantum nature of the hydrogen nucleus, can be investigated using advanced computational methods and would be expected to play a role in the N-H···O interaction in this molecule. The presence and strength of this hydrogen bond would be a key factor in determining the preferred conformation identified by molecular mechanics and dynamics simulations, likely locking the molecule into a more rigid structure.
Table 2: Predicted NBO Analysis Results for Intramolecular Hydrogen Bonding in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (Nitro) | σ*(N-H) (Pyrrolidine) | > 2.0 |
Note: This table presents expected values based on studies of similar intramolecular hydrogen bonds. E(2) represents the stabilization energy from the donor-acceptor interaction.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers highly reliable methods for predicting spectroscopic parameters, which are invaluable for the structural elucidation of molecules like this compound. DFT calculations are the workhorse for predicting NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govnih.govd-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional (like B3LYP) and an appropriate basis set. nih.gov Calculations on the closely related 1-(2-nitrophenyl)piperazine have shown good agreement between theoretically predicted and experimentally determined NMR spectra. scispace.com For this compound, such calculations would predict distinct chemical shifts for the protons and carbons of both the pyrrolidine and nitrophenyl rings. The chemical shifts of the pyrrolidine protons, in particular, would be sensitive to the ring's pucker and the orientation of the nitrophenyl group. The presence of an intramolecular hydrogen bond would significantly deshield the N-H proton, leading to a characteristic downfield shift in the ¹H NMR spectrum.
Vibrational Spectroscopy: The IR and Raman spectra of this compound can also be simulated using DFT calculations. arxiv.orgarxiv.orgresearchgate.net These calculations provide the harmonic vibrational frequencies and intensities of the normal modes. A computational study on 1-(2-nitrophenyl)piperazine successfully assigned the experimental FTIR and Raman bands based on DFT calculations. scispace.com For this compound, key vibrational modes would include:
The N-H stretching vibration of the pyrrolidine ring. If an intramolecular hydrogen bond is present, this band would be broadened and shifted to a lower frequency compared to a free N-H group.
The asymmetric and symmetric stretching vibrations of the NO₂ group.
The C-H stretching and bending modes of the aromatic and aliphatic rings.
The skeletal vibrations of the pyrrolidine ring.
By comparing the computationally predicted spectra with experimental data, a detailed structural assignment can be achieved. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental results. nih.govnih.gov
Table 3: Predicted Spectroscopic Data for this compound using DFT (B3LYP)
| Parameter | Predicted Value | Notes |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ||
| N-H (Pyrrolidine) | > 8.0 | Deshielded due to potential H-bonding |
| Aromatic Protons | 7.0 - 8.2 | Complex pattern due to substitution |
| Pyrrolidine Protons | 1.5 - 4.0 | Diastereotopic, sensitive to conformation |
| ¹³C NMR Chemical Shift (ppm) | ||
| Aromatic Carbons | 120 - 150 | |
| Pyrrolidine Carbons | 25 - 65 | |
| FTIR Vibrational Frequency (cm⁻¹) | ||
| N-H Stretch | ~3350 | Shifted to lower frequency by H-bond |
| NO₂ Asymmetric Stretch | ~1520 | Characteristic strong absorption |
| NO₂ Symmetric Stretch | ~1350 | Characteristic strong absorption |
Note: These values are illustrative predictions based on DFT calculations for analogous compounds like 1-(2-nitrophenyl)piperazine and general spectroscopic principles.
Mechanistic Investigations into Reactions Involving 2 2 Nitrophenyl Pyrrolidine
Elucidation of Reaction Pathways and Characterization of Transition States
The elucidation of a reaction mechanism is a multifaceted process that combines kinetic data, the study of isotopic effects, and the direct observation of transient species. These experimental approaches provide a detailed picture of the reaction pathway from reactants to products.
Experimental Kinetic Studies (e.g., Initial Rate Methods, Eyring Analysis)
Kinetic studies are fundamental to determining the rate law of a reaction, which provides insights into the molecularity of the rate-determining step. For a hypothetical reaction where 2-(2-Nitrophenyl)pyrrolidine acts as an organocatalyst, one could employ initial rate methods. This would involve systematically varying the concentrations of the reactants and the catalyst while measuring the initial rate of product formation.
The data obtained could be tabulated to determine the order of the reaction with respect to each species. For instance, in a Michael addition reaction between an aldehyde, a nitroalkene, and catalyzed by this compound, the rate law might be expressed as:
Rate = k[Aldehyde]x[Nitroalkene]y[this compound]z
Table 1: Hypothetical Initial Rate Data for a Michael Addition Catalyzed by this compound
| Experiment | [Aldehyde] (M) | [Nitroalkene] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10-5 |
| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10-5 |
| 3 | 0.1 | 0.2 | 0.01 | 1.2 x 10-5 |
From such data, the reaction orders (x, y, and z) could be determined. Further investigation into the temperature dependence of the rate constant (k) would allow for the construction of an Eyring plot (ln(k/T) vs. 1/T). This analysis yields the activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which provide crucial information about the transition state's structure and organization. A negative ΔS‡, for example, would suggest an associative and highly ordered transition state.
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is a powerful tool for tracking the movement of atoms throughout a reaction, thereby elucidating bond-forming and bond-breaking steps. In reactions involving this compound, deuterium (B1214612) labeling could be particularly informative. For example, in an enamine-mediated reaction, replacing the α-proton of the aldehyde with deuterium would allow for the determination of a kinetic isotope effect (KIE).
A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step, supporting a mechanism where enamine formation is rate-limiting. Conversely, the absence of a significant KIE might suggest that a subsequent step, such as the C-C bond formation, is the slowest step.
Table 2: Hypothetical Kinetic Isotope Effect Data
| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Propanal | kH | \multirow{2}{*}{6.5} | C-H bond cleavage is rate-determining. |
Spectroscopic Monitoring of Reaction Intermediates
The direct detection and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be employed to monitor the reaction mixture over time.
For reactions catalyzed by this compound, one would expect the formation of key intermediates such as enamines or iminium ions. For instance, the reaction of the pyrrolidine (B122466) catalyst with a carbonyl compound would lead to the formation of an enamine. This could be observed by the appearance of a characteristic C=C stretching frequency in the IR spectrum or by specific shifts in the 1H and 13C NMR spectra. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates like iminium ions.
Computational Mechanistic Studies: Reaction Coordinate Scanning and Activation Energy Calculations
In the absence of extensive experimental data, computational chemistry offers a powerful alternative for exploring reaction mechanisms. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction involving this compound.
By performing reaction coordinate scanning, the minimum energy pathway from reactants to products can be identified. This involves systematically changing a key geometric parameter (e.g., a bond distance) and calculating the energy at each point. This allows for the location of transition state structures, which are first-order saddle points on the potential energy surface.
Once the transition states are located, frequency calculations can confirm their identity (one imaginary frequency) and provide the zero-point vibrational energies. This information allows for the calculation of activation energies (ΔE‡) and reaction energies (ΔErxn). These calculated values can then be compared with experimental data, if available, to validate the proposed mechanism. For example, a calculated activation energy that is consistent with the experimentally determined free energy of activation would lend strong support to the computational model.
Thermodynamic Analysis of Reaction Equilibria and Driving Forces
Calorimetry experiments could also be employed to experimentally measure the enthalpy of reaction, providing a valuable comparison to the computationally derived values.
Role of Solvent Effects and Aggregation Phenomena in Reaction Selectivity
The solvent can play a crucial role in the outcome of a reaction, influencing both the rate and the selectivity. For reactions catalyzed by this compound, particularly those that proceed through charged intermediates or transition states, the polarity of the solvent is expected to have a significant impact.
A systematic study varying the solvent from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol) would be necessary. The effect on reaction rate and, more importantly, on enantioselectivity or diastereoselectivity would be monitored. For example, polar solvents might stabilize a charge-separated transition state, leading to an increased reaction rate. However, the effect on stereoselectivity can be more complex, as specific hydrogen bonding interactions between the solvent and the catalyst-substrate complex can influence the facial selectivity of the reaction.
Table 3: Hypothetical Influence of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
|---|---|---|
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Acetonitrile | 37.5 | 75 |
Furthermore, aggregation of the catalyst or catalyst-substrate complexes can occur, especially at higher concentrations. This can lead to non-linear effects, where the enantioselectivity of the reaction is dependent on the catalyst concentration. Studies designed to probe for such effects, for example, by systematically varying the catalyst loading and looking for deviations from linearity in plots of enantiomeric excess versus catalyst loading, would be essential for a complete mechanistic picture.
Structure Reactivity and Structure Property Relationship Studies of 2 2 Nitrophenyl Pyrrolidine Derivatives
Systematic Structural Modifications and Their Impact on Chemical Reactivity
The chemical reactivity of 2-(2-nitrophenyl)pyrrolidine derivatives can be finely tuned through systematic modifications of both the nitrophenyl ring and the pyrrolidine (B122466) moiety. These changes influence the electronic and steric environment of the molecule, directly affecting reaction rates, pathways, and selectivity.
Substituent Effects on the Nitrophenyl Ring
The 2-nitrophenyl group is a key determinant of the reactivity of these molecules, particularly in reactions such as nucleophilic aromatic substitution (SNAr). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for attack by nucleophiles. The nature and position of other substituents on this ring can either enhance or diminish this activation.
In SNAr reactions, the addition of further electron-withdrawing groups (e.g., -CN, -SO2CH3) to the nitrophenyl ring is expected to increase the rate of substitution by further polarizing the carbon-halogen or carbon-leaving group bond and stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups would decrease the reaction rate. The position of the leaving group relative to the activating nitro group is also critical. For instance, the condensation of L-proline with ortho-chloronitrobenzene proceeds successfully, whereas reactions with para-chloronitrobenzene are unresponsive under similar conditions. researchgate.net This highlights the importance of the leaving group's proximity to the SNAr activator. researchgate.net
Theoretical studies on similar SNAr reactions involving pyrrolidine and substituted aromatic rings have established linear correlations between the Gibbs free energy barrier of the reaction and various electrophilicity indices, quantifying the impact of substituents. citedrive.comnih.govnih.gov
Table 1: Predicted Effect of Substituents on the Nitrophenyl Ring on SNAr Reactivity This table is illustrative, based on established principles of SNAr reactions.
| Substituent (X) at C4 or C6 | Electronic Effect | Predicted Impact on Reaction Rate |
| -NO2 | Strong Electron-Withdrawing | Significant Increase |
| -CN | Strong Electron-Withdrawing | Increase |
| -CF3 | Strong Electron-Withdrawing | Increase |
| -Cl, -Br | Halogen (Inductively Withdrawing) | Moderate Increase |
| -H | Neutral (Reference) | Baseline |
| -CH3 | Weak Electron-Donating | Decrease |
| -OCH3 | Strong Electron-Donating | Significant Decrease |
Stereochemical Influences on Reaction Rate and Selectivity
The pyrrolidine ring contains at least one stereocenter at the C2 position, and often more, which introduces significant stereochemical complexity. nih.gov This chirality plays a crucial role in controlling the rate and selectivity of reactions. The non-planar, puckered nature of the pyrrolidine ring means that substituents can adopt pseudo-axial or pseudo-equatorial positions, creating distinct steric environments that influence the approach of reagents. nih.gov
In reactions involving the formation of new stereocenters, the existing chirality on the pyrrolidine ring can direct the outcome, a phenomenon known as diastereoselectivity. For example, in the synthesis of 2,5-disubstituted pyrrolidines via intramolecular carboamination, high levels of diastereoselectivity are observed, with the cis substitution pattern predominating. nih.gov This selectivity provides insight into the reaction mechanism, suggesting a transition state where steric hindrance is minimized, favoring the formation of one diastereomer over the other. nih.gov The stereochemistry at the C2 and C5 positions can be influenced by the geometry of the reactive intermediates, such as azomethine ylides in 1,3-dipolar cycloaddition reactions. nih.gov
Investigation of Intramolecular Interactions and Their Role in Conformation and Reactivity
The three-dimensional shape (conformation) of this compound derivatives is dictated by a balance of intramolecular forces, which in turn governs their reactivity. The pyrrolidine ring is not flat but exists in various puckered "envelope" or "twist" conformations in a state of rapid interconversion known as pseudorotation. nih.gov
The presence of substituents can lock the ring into a preferred conformation. For instance, electronegative substituents at the C4 position can favor either a Cγ-exo or Cγ-endo pucker due to inductive and stereoelectronic factors. nih.gov In this compound, a potential intramolecular hydrogen bond could form between the N-H proton of the pyrrolidine ring and an oxygen atom of the ortho-nitro group. Such an interaction would create a quasi-ring that significantly restricts the conformational freedom of the molecule, influencing how it interacts with other reagents. mdpi.com
In some derivatives, steric hindrance between the bulky nitrophenyl group and substituents on the pyrrolidine ring can lead to specific, rigid conformations. For example, in 1-(2-nitrophenylthio)-2,5-pyrrolidinedione, the pyrrolidinedione unit is oriented almost orthogonally to the plane of the nitrophenyl ring. researchgate.net Chemists can also intentionally create conformationally restricted derivatives through intramolecular reactions, such as [2+2] photocycloadditions, to produce rigid scaffolds with well-defined spatial arrangements for further functionalization. nih.gov
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to create mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. While specific QSRR studies for this compound are not widely reported, the methodology has been successfully applied to analogous systems, providing a blueprint for future investigations.
A theoretical study on the SNAr reaction between pyrrolidine and various substituted 2-methoxy-5-nitrothiophenes provides an excellent model. citedrive.comnih.govresearchgate.net In this work, researchers used Density Functional Theory (DFT) calculations to investigate the reaction mechanism and establish linear correlations between experimental reactivity and computationally derived descriptors. nih.gov They found that the Gibbs free energy barrier for the reaction correlated well with global quantum-chemical descriptors like the Parr electrophilicity (ω) and molecular softness (S). citedrive.comnih.govnih.gov
Table 2: Example of Correlated Reactivity Descriptors from a Model SNAr System (Based on data from a theoretical study of pyrrolidine with substituted thiophenes)
| Reactivity Descriptor | Correlation with Experimental Reactivity | Significance |
| Gibbs Free Energy Barrier (ΔG‡) | Strong Linear Correlation | Higher barrier corresponds to a slower reaction. |
| Parr Electrophilicity (ω) | Strong Linear Correlation | Measures the overall electrophilic nature of the molecule. |
| Molecular Softness (S) | Strong Linear Correlation | Relates to the polarizability and reactivity of the molecule. |
| Condensed Electrophilicity Index at C2 (ω+(C2)) | Informative Correlation | A local descriptor that helps predict the reactivity at the specific site of nucleophilic attack. |
This approach demonstrates that a robust theoretical model could be developed for this compound derivatives to predict their electrophilicity and reactivity in SNAr and other reactions, guiding the synthesis of new compounds with desired chemical properties.
Studies of Molecular Recognition and Supramolecular Assembly Potential
Molecular recognition is the specific, non-covalent interaction between two or more molecules. nih.gov The structural features of this compound derivatives make them promising candidates for applications in molecular recognition and the construction of larger, ordered structures known as supramolecular assemblies.
The key components of the scaffold that contribute to this potential are:
The Nitrophenyl Ring: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the ring, due to the nitro group, makes it a good partner for electron-rich aromatic molecules.
The Nitro Group: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.
The Pyrrolidine Ring: This provides a rigid, three-dimensional scaffold. The N-H proton (in N-unsubstituted derivatives) is a hydrogen bond donor.
Substituents: Additional functional groups can be introduced onto either ring to create specific binding sites for target molecules (analytes).
These features allow the molecule to engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are the basis of molecular recognition. nih.gov By carefully designing the substitution pattern, derivatives of this compound could be synthesized to act as selective receptors for ions or small organic molecules. mdpi.com Furthermore, the directional nature of these interactions, particularly hydrogen bonding and π-stacking, could be harnessed to guide the self-assembly of these molecules into well-defined supramolecular architectures like sheets, helices, or capsules.
Emerging Research Directions and Future Prospects for 2 2 Nitrophenyl Pyrrolidine Research
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The integration of 2-(2-Nitrophenyl)pyrrolidine chemistry with continuous-flow synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate discovery and optimization processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. purdue.eduyoutube.commdpi.com For reactions catalyzed by this compound or its derivatives, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. mdpi.com The ability to telescope multiple reaction steps without intermediate isolation is another key benefit of flow synthesis. mdpi.comnih.gov
High-throughput experimentation platforms, which allow for the rapid screening of hundreds of unique reaction conditions in parallel, are powerful tools for catalyst optimization. purdue.eduyoutube.com When combined with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS), HTE can drastically reduce the time required to identify optimal catalysts and conditions. purdue.edu Future research will likely focus on developing immobilized versions of this compound-based catalysts suitable for use in packed-bed flow reactors, enabling catalyst reuse and simplifying product purification. The combination of HTE for initial screening followed by rapid optimization and scale-up using flow chemistry represents a paradigm shift in how novel applications for this pyrrolidine (B122466) scaffold are developed.
Table 1: Comparison of Batch vs. Flow Chemistry for a Hypothetical Asymmetric Aldol (B89426) Reaction Catalyzed by a this compound Derivative
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |
| Reaction Time | Several hours to days | Minutes to hours | Increased productivity |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Precise temperature control, reduced side reactions |
| Mass Transfer | Dependant on stirring efficiency | Efficient mixing in microchannels | Improved reaction rates and yields |
| Safety | Large volumes of reagents | Small reactor volumes, in-situ generation of hazardous reagents | Minimized risk of thermal runaway |
| Scalability | Difficult, requires re-optimization | "Scaling out" by parallelization or longer run times | More predictable and linear scale-up |
| Process Control | Manual or semi-automated | Fully automated and integrated | High reproducibility and process analytical technology (PAT) integration |
Applications in Functional Materials Science and Supramolecular Chemistry
The unique structural features of this compound, namely its inherent chirality and the presence of an aromatic nitro group, make it a compelling building block for functional materials and supramolecular assemblies. The field of supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov The chiral pyrrolidine backbone can serve as a powerful stereodirecting element, crucial for applications in chiral recognition and separation. mpg.de
Future research is expected to explore the self-assembly of this compound derivatives into higher-order structures like gels, liquid crystals, or chiral polymers. rsc.org The nitroaromatic moiety can participate in π-stacking interactions, which are fundamental to the organization of many supramolecular architectures. nih.govresearchgate.net By modifying the scaffold, for instance by introducing hydrogen bond donors or metal-ligating sites, researchers can design novel molecules capable of forming complex, ordered materials. These materials could find applications as chiral stationary phases in chromatography, as sensors capable of enantioselectively detecting other molecules, or as scaffolds for asymmetric catalysis within a constrained, organized environment.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly of this compound Derivatives
| Interaction Type | Relevant Structural Moiety | Potential Application |
| Hydrogen Bonding | Pyrrolidine N-H, or added functional groups (amides, ureas) | Directing self-assembly into tapes, sheets, or gels |
| π-π Stacking | Nitrophenyl ring | Formation of ordered columnar or lamellar structures |
| Dipole-Dipole | Nitro group (NO₂) | Influencing molecular packing and material properties |
| Host-Guest Interactions | Chiral pocket formed by the scaffold | Chiral recognition, encapsulation of guest molecules |
| Metal Coordination | Added ligand sites (e.g., pyridyl groups) | Construction of metallo-supramolecular polymers or cages |
Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. The development and application of advanced, in-situ spectroscopic techniques are poised to provide unprecedented insights into the catalytic cycles involving this compound. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates. frontiersin.org
For example, in-situ IR or Raman spectroscopy could be employed to observe the formation of key enamine or iminium ion intermediates that are central to many pyrrolidine-catalyzed reactions. frontiersin.orgdigitellinc.com This would allow researchers to directly probe the catalyst's mode of action and understand how structural modifications affect the stability and reactivity of these crucial species. Such studies are invaluable for validating computationally predicted mechanisms and for identifying reaction bottlenecks or catalyst deactivation pathways. Future prospects involve coupling these in-situ techniques directly with flow reactors, creating powerful platforms for automated reaction analysis and optimization.
Table 3: Application of In-Situ Spectroscopic Techniques to this compound Catalysis
| Spectroscopic Technique | Information Provided | Potential Mechanistic Insight |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Detection of C=O bond weakening, formation of C=N⁺ in iminium ions |
| Raman Spectroscopy | Complementary vibrational modes | Monitoring changes in the nitrophenyl group, catalyst-substrate interactions |
| UV-Visible Spectroscopy | Electronic transitions | Following the formation of conjugated intermediates |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin environment | Characterization of catalyst resting states and key intermediates |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Identification of catalyst-substrate adducts and reaction intermediates |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and electronic states | Probing the electronic state of the catalyst under reaction conditions |
Interdisciplinary Research with Data Science and Machine Learning for Reaction Prediction and Optimization
The intersection of organic synthesis with data science and machine learning (ML) offers a transformative approach to catalyst discovery. doaj.org Instead of relying solely on chemical intuition and laborious experimental screening, ML models can be trained to predict the outcome of reactions, such as yield or enantioselectivity, based on the structure of the catalyst and substrates. rsc.orgnih.govresearchgate.net This data-driven approach has immense potential for accelerating the development of new catalysts based on the this compound scaffold.
The process involves creating a dataset of reactions catalyzed by various pyrrolidine derivatives, encoding the molecular structures into machine-readable formats (molecular descriptors), and training an algorithm to find correlations between the descriptors and the experimental outcomes. nih.gov Recent studies have shown that ML models can predict the enantiomeric excess of organocatalyzed reactions with high accuracy, achieving mean absolute errors as low as 0.25 kcal mol⁻¹ in activation energy predictions relative to DFT computations. rsc.orgresearchgate.net By using such models, researchers can rapidly screen vast virtual libraries of potential this compound derivatives to identify the most promising candidates for synthesis and testing, thereby saving significant time and resources.
Table 4: Workflow for Machine Learning-Assisted Optimization of this compound Catalysts
| Step | Description | Key Tools/Methods |
| 1. Data Collection | Gather experimental data (catalyst structure, substrates, conditions, yield, ee%) from literature or high-throughput experiments. | Databases, Electronic Lab Notebooks |
| 2. Feature Engineering | Convert molecular structures into numerical representations (descriptors) that capture chemical information. | Quantum chemical calculations, molecular fingerprints (e.g., SLATM) |
| 3. Model Training | Select an ML algorithm (e.g., random forest, neural network) and train it on the collected data to learn the structure-activity relationship. | Scikit-learn, TensorFlow, PyTorch |
| 4. Model Validation | Evaluate the model's predictive power using a separate test set of data to ensure it generalizes well to new examples. | Cross-validation, R², Mean Absolute Error |
| 5. In Silico Screening | Use the trained model to predict the performance of a large virtual library of new, unsynthesized catalyst derivatives. | High-performance computing clusters |
| 6. Experimental Validation | Synthesize and test the top-performing candidates identified by the model to confirm the predictions. | Laboratory synthesis and analysis |
Design of Novel Catalytic Systems Based on this compound Scaffolds
Future research will continue to focus on the rational design of novel, high-performance catalysts derived from the this compound core. The knowledge gained from mechanistic studies and computational models will guide the strategic modification of the scaffold to enhance its activity, selectivity, and substrate scope. nih.gov A key strategy in modern organocatalyst design is the incorporation of secondary functional groups to create bifunctional or synergistic catalytic systems. unibo.it
For example, the nitrophenyl group could be replaced by or functionalized with hydrogen-bond donors (like thiourea (B124793) or sulfonamide groups), Lewis basic sites, or photosensitive moieties to create catalysts with novel activation modes. nih.govunibo.it Attaching the pyrrolidine scaffold to polymers, metal-organic frameworks (MOFs), or nanoparticles is another promising avenue for creating recoverable and reusable heterogeneous catalysts. The fundamental structure of this compound provides a robust and stereochemically rich platform upon which intricate and highly specialized catalytic systems can be built for tackling challenging synthetic transformations. nih.govjst.go.jp
Table 5: Effect of C2-Substituent Modification on Pyrrolidine-Catalyzed Michael Additions (Illustrative Examples)
| Catalyst Scaffold | Key Structural Feature | Typical Diastereoselectivity (syn:anti) | Typical Enantioselectivity (syn-isomer) | Reference |
| (S)-Prolinamide | H-bond donating amide | Moderate to Good | Moderate | nih.gov |
| Diarylprolinol Silyl (B83357) Ether | Bulky silyl ether group | Good to Excellent | High to Excellent | nih.gov |
| Pyrrolidine-Thiourea | Bifunctional H-bond donor | Excellent | High to Excellent | unibo.it |
| N-Sulfinyl Pyrrolidine Amide | Additional stereocenter, H-bond donor | Moderate | Moderate to Good | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Nitrophenyl)pyrrolidine?
- Category : Synthesis Methodology
- Answer : Two primary methods are reported:
Aromatic Nucleophilic Substitution : Reacting pyrrolidine with 1-fluoro-2-nitrobenzene in acetonitrile using K₂CO₃ as a base. This method achieves good yields under mild conditions .
Hydrogenation of Nitro Precursors : Reducing nitro-containing intermediates (e.g., 1-(2-nitrophenyl)pyrrolidine) via catalytic hydrogenation with Pd/C under a hydrogen atmosphere (1.5 bar), yielding aromatic amines with ~95% efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
- Category : Structural Characterization
- Answer : Key techniques include:
- NMR Spectroscopy : For confirming the pyrrolidine ring and nitroaryl group connectivity.
- Mass Spectrometry (MS) : To verify molecular weight (C₁₀H₁₂N₂O₂, 192.21 g/mol) and fragmentation patterns .
- HPLC/Purity Analysis : Ensure ≥97% purity, particularly for pharmacological studies .
Q. What safety precautions should be taken when handling this compound in the laboratory?
- Category : Safety Protocols
- Answer : Critical measures include:
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .
- Storage : Keep at 2–8°C in airtight containers to avoid degradation .
Q. How is this compound utilized as an intermediate in medicinal chemistry research?
- Category : Application in Drug Discovery
- Answer : The nitro group enables further functionalization (e.g., reduction to amines for coupling reactions). It serves as a precursor to ligands for metal-catalyzed cross-coupling reactions, critical in synthesizing bioactive molecules .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in catalytic cross-coupling reactions?
- Category : Reaction Mechanism
- Answer : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aryl ring. This facilitates nucleophilic substitution or hydrogenation steps, enabling efficient synthesis of ligands for nickel- or palladium-catalyzed couplings (e.g., Buchwald–Hartwig amination) .
Q. What methodologies are employed to optimize the hydrogenation of this compound to aromatic amines?
- Category : Reaction Optimization
- Answer : Key parameters include:
- Catalyst Loading : 5% Pd/C with H₂ at 1.5 bar achieves near-quantitative yields .
- Solvent Choice : Methanol is preferred for its polarity and compatibility with Pd catalysts.
- Temperature Control : Room temperature avoids over-reduction or side reactions .
Q. How can researchers address contradictions in reported yields for the synthesis of this compound derivatives?
- Category : Data Analysis
- Answer : Discrepancies often arise from:
- Reagent Purity : Ensure anhydrous K₂CO₃ and high-quality solvents .
- Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation.
- Scale Effects : Pilot small-scale reactions (<5 mmol) before scaling up .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of pyrrolidine derivatives containing nitroaryl groups?
- Category : SAR Studies
- Answer : Approaches include:
- Bioisosteric Replacement : Swap the nitro group with other electron-withdrawing groups (e.g., CF₃) to assess potency changes.
- Conformational Analysis : Use X-ray crystallography (e.g., ORTEP-3) to determine spatial arrangements impacting target binding .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
